Human Serum Albumin (HSA) Binding Affinity: A Quantitative Pharmacokinetic Benchmark
4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide binds to human serum albumin (HSA) with a binding constant of 10^6 M⁻¹, indicating a moderate-to-strong interaction [1]. This is a critical differentiator from related sulfonamides that may exhibit significantly weaker or stronger binding, which would alter their distribution half-life and free drug concentration. The study further specifies the binding site as subdomain IIA (Sudlow's site I) [1].
| Evidence Dimension | Binding constant (Ka) to Human Serum Albumin |
|---|---|
| Target Compound Data | Ka = 10⁶ M⁻¹ (moderate-to-strong binding) |
| Comparator Or Baseline | Other sulfonamide derivatives (range: 10³ - 10⁵ M⁻¹ for weaker binding or >10⁶ M⁻¹ for very strong binding) |
| Quantified Difference | Binding constant is in the moderate-to-strong range, which is optimal for reversible plasma protein binding and effective drug distribution. |
| Conditions | Multi-spectroscopic analysis (fluorescence quenching) and computational docking studies at physiological conditions. |
Why This Matters
This quantitative binding data provides a baseline for predicting in vivo distribution, a key parameter for selecting a lead compound over others with unknown or suboptimal protein binding profiles.
- [1] Ayimbila F, Pingaew R, Prachayasittikul S, Prachayasittikul V, Tantimongcolwat T. Biophysical insight into the interaction mechanism of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide and human serum albumin using multi-spectroscopic and computational studies. Eur J Pharm Sci. 2025;204:106961. View Source
